molecular formula C15H20Cl2N2O2 B8671010 Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate

Cat. No.: B8671010
M. Wt: 331.2 g/mol
InChI Key: NVVXSKSEOXKWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichloroaniline with piperazine in the presence of a suitable base to form the intermediate 4-(2,6-dichlorophenyl)piperazine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid methyl ester
  • 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid ethyl ester
  • 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid isopropyl ester

Uniqueness

Tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

tert-butyl 4-(2,6-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10H2,1-3H3

InChI Key

NVVXSKSEOXKWKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-dichlorobromobenzene (2.26 g, 10 mmole), N-Boc-piperazine (2.05 g, 11 mmole), Pd2(dba)3 (92 mg, 1 mol %), BINAP (187 mg, 3 mol %), and sodium tert-butoxide (1.15 g, 12 mmole) were charged in a microwave vessel. The vessel was capped, purged with nitrogen, and 20 mL toluene added. The reaction mixture was heated to 110° C. for 30 minutes in the microwave and then the mixture was filtered through celite, rinsing with EtOAc. The filtrate was evaporated and then filtered through a pad of silica gel, eluting with dichloromethane. Evaporation gave crude 4-(2,6-Dichloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester as an orange oil that was taken on to the next step without further purification.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One

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